1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of an isopropyl group, a methoxyphenyl group, and an amino group attached to the pyrrolidine ring. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with an appropriate isopropyl-substituted pyrrolidine-2,5-dione precursor under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may involve the use of catalysts or reagents like triethylamine or sodium hydride to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of novel pharmaceuticals due to its potential biological activities.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It may serve as a tool compound to investigate the mechanisms of action of related compounds.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold and may have different substituents, leading to variations in their biological activities and applications.
Proline derivatives: Proline-based compounds also contain a pyrrolidine ring and are used in various biological and chemical applications.
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)16-13(17)8-12(14(16)18)15-10-4-6-11(19-3)7-5-10/h4-7,9,12,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSXPSAJGMIJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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